Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-triazine core with distinct substituents: a 4-fluorophenyl group at position 8, a methyl group at position 7, and a propyl chain at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity.
Properties
Molecular Formula |
C18H19FN4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H19FN4O2/c1-4-6-14-16(18(24)25-5-2)20-21-17-15(11(3)22-23(14)17)12-7-9-13(19)10-8-12/h7-10H,4-6H2,1-3H3 |
InChI Key |
CMMIGTJQXPMNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aldehydes with ammonium iodide (NH4I) as the nitrogen source, catalyzed by iron (Fe) under air atmosphere . This method is atom-efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, which influence physicochemical properties, bioactivity, and applications. Key analogs include:
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
- Structural Differences :
- Imidazo-triazine core instead of pyrazolo-triazine.
- 4-Methoxyphenyl at position 8 and a tetrahydro ring system with a keto group at position 4.
- Properties: Exhibits anticancer activity with low in vitro/in vivo toxicity. The tetrahydro ring enhances solubility but reduces aromaticity.
- Applications : Investigated as an anticancer candidate due to its electroactivity and defined molecular structure .
Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Structural Differences :
- Pyridine ring fused to the pyrazolo-triazine core.
- Methyl groups at positions 8 and 10, and a thiol (-SH) group at position 4.
- Thiol group increases reactivity (e.g., disulfide formation) and may influence redox activity.
Ethyl 8-(3,4-dimethoxyphenyl)-7-ethyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Structural Differences :
- 3,4-Dimethoxyphenyl at position 8 and ethyl group at position 6.
- Properties :
- Methoxy groups improve solubility but may reduce membrane permeability compared to fluorine.
- Ethyl substituent at position 7 slightly increases steric bulk versus methyl in the target compound.
Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Structural Differences: Dimethylaminovinyl group at position 4 instead of propyl.
- Properties: Conjugated vinyl group enhances π-π stacking and charge transfer.
- Applications : Likely explored for receptor-targeted therapies due to its electronic versatility .
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Structural Differences: Amino group at position 4 and phenyl at position 7.
- Properties: Amino group enables hydrogen bonding and salt formation, increasing hydrophilicity. Absence of fluorine reduces electronegativity and metabolic stability.
- Applications: Amino substituents are common in kinase inhibitors, suggesting possible use in signaling pathway modulation .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : Fluorine and methoxy groups are critical for target engagement in anticancer agents, with fluorine offering superior metabolic stability .
- Solubility vs. Permeability: Methoxy and amino groups improve solubility but may reduce cell permeability compared to lipophilic propyl or aryl substituents .
- Structural Flexibility : Vinyl and thiol groups introduce reactivity for covalent binding or prodrug strategies .
Biological Activity
Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS No. 896669-13-9) is a synthetic compound belonging to the pyrazolo-triazine family. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and oncology. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C18H19FN4O2
- Molecular Weight : 342.37 g/mol
- CAS Number : 896669-13-9
The compound features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The incorporation of a 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazolo[5,1-c][1,2,4]triazines exhibit significant antitumor properties. For example, studies have shown that derivatives of this class can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. This compound has been evaluated for its efficacy against various cancer cell lines.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest in G0/G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Data derived from in vitro assays conducted on various cancer cell lines.
Neuropharmacological Effects
The compound's structural analogs have been investigated for their activity as central nervous system agents. Preliminary studies suggest that this compound may exhibit anxiolytic and sedative properties by modulating neurotransmitter systems.
Case Study: Anxiolytic Activity
In a controlled study involving rodent models, the compound demonstrated significant reduction in anxiety-like behaviors when administered at doses of 5 mg/kg and 10 mg/kg. The results were comparable to those observed with established anxiolytics such as diazepam.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the brain and may influence pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
